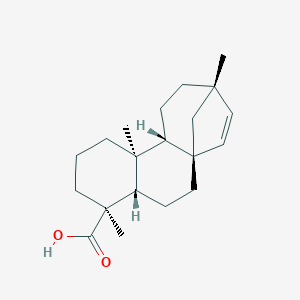
Beyer-15-en-18-oic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beyer-15-en-18-oic acid is a natural product found in Rhodanthe floribunda with data available.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Beyer-15-en-18-oic acid has demonstrated significant antibacterial activity against various pathogens. Research indicates that it exhibits strong inhibitory effects against Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus, as well as some Gram-negative strains.
Case Study: Antibacterial Activity
In a study conducted by Quaglio et al. (2020), ent-beyer-15-en-18-oic acid was tested alongside its derivatives against multiple bacterial strains. The results showed:
- 70% inhibition against Bacillus megaterium and Bacillus thuringiensis.
- 100% inhibition against certain Gram-positive strains when used in conjunction with colistin, a last-resort antibiotic for multidrug-resistant infections .
This suggests that this compound could be developed as a potent antibacterial agent, particularly in combating antibiotic-resistant bacteria.
Research Findings
Studies have shown that this compound and its derivatives can significantly lower the Minimum Inhibitory Concentration (MIC) of colistin against resistant strains of Pseudomonas aeruginosa. For instance:
- Compounds derived from this compound were found to reduce colistin MIC by up to 16-fold in resistant clinical isolates .
Potential as an Adjuvant Therapy
The compound's ability to enhance the activity of existing antibiotics positions it as a promising candidate for adjuvant therapy. By combining this compound with conventional antibiotics, researchers aim to restore their effectiveness against resistant bacterial strains.
Case Study: Colistin Adjuvant Activity
In a detailed analysis, it was found that this compound enhances the activity of colistin without exerting toxicity on human cells. This dual action supports its potential use in clinical settings where antibiotic resistance is prevalent .
Future Research Directions
While current findings are promising, further research is necessary to fully elucidate the pharmacological properties and safety profile of this compound. Future studies should focus on:
- In vivo testing : Evaluating the efficacy and safety in animal models.
- Toxicological assessments : Understanding any potential side effects or toxicity associated with long-term use.
- Mechanistic studies : Investigating the specific biochemical pathways affected by this compound.
Summary Table of Key Findings
Propiedades
Número CAS |
120852-64-4 |
|---|---|
Fórmula molecular |
C20H30O2 |
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
(1R,4S,5S,9S,10S,13S)-5,9,13-trimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid |
InChI |
InChI=1S/C20H30O2/c1-17-9-5-15-18(2)7-4-8-19(3,16(21)22)14(18)6-10-20(15,13-17)12-11-17/h11-12,14-15H,4-10,13H2,1-3H3,(H,21,22)/t14-,15-,17+,18+,19-,20-/m0/s1 |
Clave InChI |
MVCPPAWXGSLXQJ-AFMPOKAISA-N |
SMILES |
CC12CCC3C4(CCCC(C4CCC3(C1)C=C2)(C)C(=O)O)C |
SMILES isomérico |
C[C@]12CC[C@H]3[C@@]4(CCC[C@]([C@H]4CC[C@@]3(C1)C=C2)(C)C(=O)O)C |
SMILES canónico |
CC12CCC3C4(CCCC(C4CCC3(C1)C=C2)(C)C(=O)O)C |
Sinónimos |
eyer-15-en-18-oic acid ent-Beyer-15-en-18-oic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















